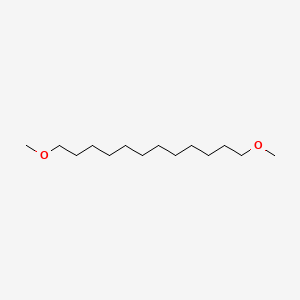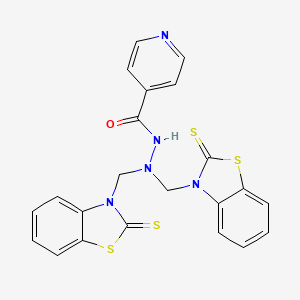
4-Pyridinecarboxylic acid, 2,2-bis((2-thioxo-3(2H)-benzothiazolyl)methyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxylic acid, 2,2-bis((2-thioxo-3(2H)-benzothiazolyl)methyl)hydrazide is a complex organic compound that features a pyridine ring, carboxylic acid group, and benzothiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2,2-bis((2-thioxo-3(2H)-benzothiazolyl)methyl)hydrazide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzothiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide or similar reagents.
Attachment to the pyridine ring: The benzothiazole units can be linked to the pyridine ring via a hydrazide linkage, often involving the reaction of hydrazine derivatives with carboxylic acid chlorides or esters.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole rings.
Reduction: Reduction reactions could target the nitrogen-nitrogen bond in the hydrazide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the pyridine ring or benzothiazole moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with benzothiazole rings are often explored as catalysts in organic reactions.
Ligand design: The hydrazide linkage can serve as a versatile ligand in coordination chemistry.
Biology
Antimicrobial agents: Benzothiazole derivatives are known for their antimicrobial properties.
Enzyme inhibitors: The compound might be studied for its potential to inhibit specific enzymes.
Medicine
Drug development: The compound could be a candidate for drug development, particularly in targeting diseases where benzothiazole derivatives have shown efficacy.
Industry
Material science: The compound might be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action for 4-Pyridinecarboxylic acid, 2,2-bis((2-thioxo-3(2H)-benzothiazolyl)methyl)hydrazide would depend on its specific application. For example:
Biological activity: It might interact with specific enzymes or receptors, inhibiting their function.
Catalytic activity: The compound could facilitate chemical reactions by stabilizing transition states or intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinecarboxylic acid derivatives: Compounds with similar pyridine and carboxylic acid structures.
Benzothiazole derivatives: Compounds featuring the benzothiazole ring.
Uniqueness
The unique combination of pyridine, carboxylic acid, and benzothiazole moieties in 4-Pyridinecarboxylic acid, 2,2-bis((2-thioxo-3(2H)-benzothiazolyl)methyl)hydrazide might confer specific properties not found in other compounds, such as enhanced biological activity or unique electronic properties.
Propriétés
Numéro CAS |
71085-96-6 |
|---|---|
Formule moléculaire |
C22H17N5OS4 |
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
N',N'-bis[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C22H17N5OS4/c28-20(15-9-11-23-12-10-15)24-25(13-26-16-5-1-3-7-18(16)31-21(26)29)14-27-17-6-2-4-8-19(17)32-22(27)30/h1-12H,13-14H2,(H,24,28) |
Clé InChI |
FKYOAWYFVZWIKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=S)S2)CN(CN3C4=CC=CC=C4SC3=S)NC(=O)C5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)
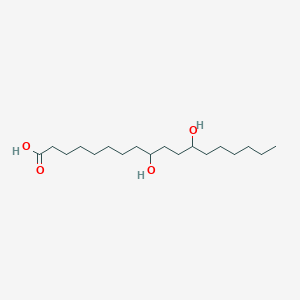
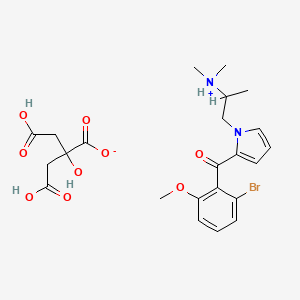
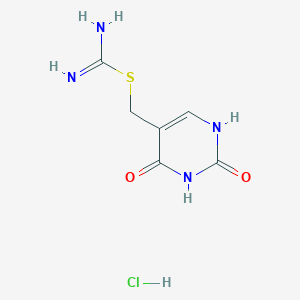

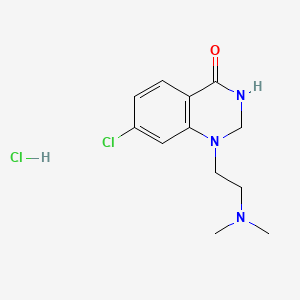
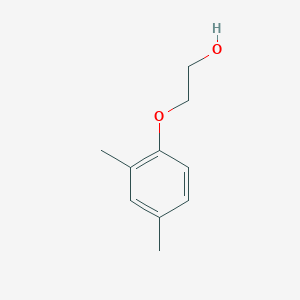

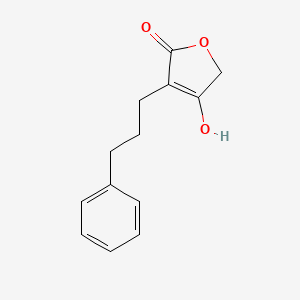
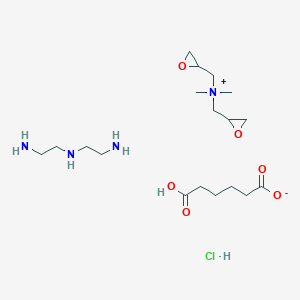
![1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine](/img/structure/B15345060.png)
